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Compound of Interest

Compound Name:
Ethyl 1-methylpyrrole-2-

carboxylate

Cat. No.: B1265761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of

Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal

chemistry and materials science. The document details computational methodologies,

summarizes key quantitative data, and visualizes relevant synthetic pathways to facilitate a

deeper understanding of its molecular characteristics and reactivity.

Introduction
Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a

fundamental structural motif in a vast array of biologically active molecules, including natural

products and synthetic drugs. Understanding the electronic structure, geometry, and reactivity

of substituted pyrroles at a quantum chemical level is crucial for the rational design of new

therapeutic agents and functional materials. This guide presents a summary of theoretical data,

offering insights into the molecule's stability, electronic properties, and potential interaction

mechanisms.

Computational Methodology
The quantum chemical calculations summarized herein are typically performed using Density

Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.
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Experimental Protocols
A common and effective computational protocol for molecules of this nature involves the

following steps:

Geometry Optimization: The initial molecular structure of Ethyl 1-methylpyrrole-2-
carboxylate is optimized to find the lowest energy conformation. This is typically achieved

using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional,

which offers a good balance between accuracy and computational cost. A common basis set

employed for such calculations is 6-311++G(d,p), which provides a flexible description of the

electron distribution.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are

calculated at the same level of theory. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum on the potential energy

surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which

can be compared with experimental data for validation.

Electronic Property Calculations: Key electronic properties, such as the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a

critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The

molecular electrostatic potential (MEP) is also calculated to identify regions of the molecule

that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The workflow for a typical quantum chemical calculation is illustrated below.
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Computational Workflow

Initial Molecular Structure

Geometry Optimization
(e.g., DFT/B3LYP/6-311++G(d,p))

Frequency Calculation

Calculation of Electronic Properties
(HOMO, LUMO, MEP)

Confirmation of Energy Minimum
(No Imaginary Frequencies)

Analysis of Results

Click to download full resolution via product page

A flowchart illustrating the typical workflow for quantum chemical calculations.

Quantitative Data Summary
While a dedicated, in-depth quantum chemical study on Ethyl 1-methylpyrrole-2-carboxylate
is not readily available in the public literature, we can compile computed properties from

available databases and provide illustrative data from closely related molecules.

Computed Molecular Properties
The following table summarizes some computed properties for Ethyl 1-methylpyrrole-2-
carboxylate, sourced from the PubChem database.[1]
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Property Value

Molecular Formula C₈H₁₁NO₂

Molecular Weight 153.18 g/mol

IUPAC Name ethyl 1-methylpyrrole-2-carboxylate

InChI
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-

9(7)2/h4-6H,3H2,1-2H3

InChIKey IIKHONWHFIKUQV-UHFFFAOYSA-N

Canonical SMILES CCOC(=O)C1=CC=CN1C

Optimized Geometry (Illustrative Example)
Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for

Ethyl 1-methylpyrrole-2-carboxylate are not available. However, for the closely related

Pyrrole-2-carboxylic acid, DFT calculations have been performed. The following table presents

a selection of calculated geometric parameters for the s-trans conformer of Pyrrole-2-carboxylic

acid, which can serve as a reasonable approximation.

Disclaimer: The following data is for Pyrrole-2-carboxylic acid and is provided for illustrative

purposes.

Parameter Bond Length (Å) Parameter Bond Angle (°)

N1-C2 1.373 C5-N1-C2 109.1

C2-C3 1.385 N1-C2-C3 108.5

C3-C4 1.428 C2-C3-C4 107.0

C4-C5 1.378 C3-C4-C5 108.4

C2-C6 1.467 N1-C5-C4 107.0

C6-O1 1.216 N1-C2-C6 124.0

C6-O2 1.365 C3-C2-C6 127.5
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Vibrational Frequencies (Illustrative Example)
A complete theoretical vibrational spectrum for Ethyl 1-methylpyrrole-2-carboxylate is not

published. The table below lists some key calculated vibrational frequencies for a similar

molecule, Methyl pyrrole-2-carboxylate, to provide an indication of the expected spectral

features.

Disclaimer: The following data is for Methyl pyrrole-2-carboxylate and is provided for illustrative

purposes.

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Description

ν(N-H) 3475 N-H stretching

ν(C=O) 1715 Carbonyl stretching

ν(Ring) 1550, 1480 Pyrrole ring stretching

δ(N-H) 1130 N-H in-plane bending

γ(N-H) 740 N-H out-of-plane bending

Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key indicators of a molecule's ability to donate and accept

electrons, respectively. The energy gap between them is related to the molecule's chemical

reactivity and stability. While specific values for Ethyl 1-methylpyrrole-2-carboxylate are not

available, studies on similar pyrrole derivatives indicate that the HOMO is typically localized on

the pyrrole ring, reflecting its electron-rich nature, while the LUMO is often distributed over the

carboxylate group.

Synthetic Pathways
The synthesis of substituted pyrroles can be achieved through various methods. Two classical

and versatile methods are the Paal-Knorr synthesis and the Stetter reaction, which can be

used to form the pyrrole ring or its precursors.

Paal-Knorr Pyrrole Synthesis
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The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by

the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5][6]

The reaction is typically acid-catalyzed.[5][6]
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Paal-Knorr Pyrrole Synthesis Mechanism

1,4-Dicarbonyl Compound

Protonation of Carbonyl Primary Amine (R-NH2)

Nucleophilic Attack by Amine

Hemiaminal Intermediate

Second Nucleophilic Attack

Cyclized Intermediate

Dehydration

Substituted Pyrrole

Click to download full resolution via product page

The reaction mechanism of the Paal-Knorr pyrrole synthesis.
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Stetter Reaction for 1,4-Dicarbonyl Precursor Synthesis
The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are

key precursors for the Paal-Knorr synthesis.[7][8][9] This reaction involves the conjugate

addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a

thiazolium salt or cyanide.[7][9]

Stetter Reaction Mechanism

Aldehyde

Formation of Breslow Intermediate

Thiazolium Salt Catalyst

α,β-Unsaturated Compound

Nucleophilic Attack on Michael Acceptor

Proton Transfer

Catalyst Regeneration

1,4-Dicarbonyl Product
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The catalytic cycle of the Stetter reaction.
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Conclusion
This technical guide has provided an overview of the quantum chemical characteristics of Ethyl
1-methylpyrrole-2-carboxylate, drawing upon established computational methodologies and

data from related compounds. While a dedicated computational study on this specific molecule

is yet to be published, the presented information on its molecular properties, along with the

visualization of relevant synthetic pathways, offers a valuable resource for researchers in drug

discovery and materials science. Further theoretical and experimental investigations are

encouraged to build upon this foundation and fully elucidate the potential of this and other

substituted pyrrole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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